molecular formula C13H12BrF6NO B8058455 N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B8058455
M. Wt: 392.13 g/mol
InChI Key: FZSFGYIJVDYMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide: is a brominated aromatic amide compound characterized by its bromine and trifluoromethyl groups

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized through the bromination of N-tert-butyl-3,5-bis(trifluoromethyl)benzamide using bromine in the presence of a suitable solvent like dichloromethane.

  • N-tert-Butylation: The precursor, 3,5-bis(trifluoromethyl)benzamide, can be N-tert-butylated using tert-butylamine and a coupling agent like DCC (Dicyclohexylcarbodiimide) in an organic solvent.

Industrial Production Methods:

  • Batch Process: Industrial production typically involves a batch process where the reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine site, with nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium azide (NaN3) in a polar solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Azides or iodides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of brominated compounds on biological systems. Medicine: Industry: Utilized in material science for the creation of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

  • N-Bromo-N-ethyl-3,5-bis(trifluoromethyl)benzamide

  • N-Bromo-N-methyl-3,5-bis(trifluoromethyl)benzamide

  • N-Bromo-N-phenyl-3,5-bis(trifluoromethyl)benzamide

Uniqueness: Compared to similar compounds, N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide offers unique steric and electronic properties due to the presence of the tert-butyl group, which can influence its reactivity and stability.

This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF6NO/c1-11(2,3)21(14)10(22)7-4-8(12(15,16)17)6-9(5-7)13(18,19)20/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSFGYIJVDYMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Reactant of Route 2
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Reactant of Route 3
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Reactant of Route 5
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Reactant of Route 6
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.